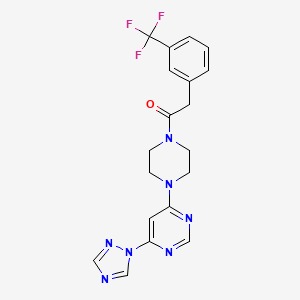

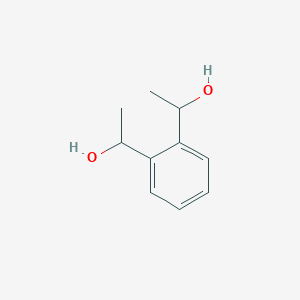

1,2-Bis(1-hydroxyethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Bis(1-hydroxyethyl)benzene, also known as 1,2-Benzenedimethanol, is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of 1,2-Bis(1-hydroxyethyl)benzene and similar compounds often involves multi-step processes. For instance, the synthesis of polysubstituted benzenes involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . Another method involves transformations of bis[4-(1-hydroxyethyl)phenyl]alkanes, which includes polycondensation of diols, esterification of diols and the polyethers formed, and acidolysis and dehydration of the polyethers .Molecular Structure Analysis

The molecular structure of 1,2-Bis(1-hydroxyethyl)benzene consists of a benzene ring with two hydroxyethyl groups attached at the 1 and 2 positions . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of 1,2-Bis(1-hydroxyethyl)benzene and similar compounds are often governed by the principles of electrophilic aromatic substitution . The presence of electron-withdrawing groups ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis

1,2-Bis(1-hydroxyethyl)benzene has a melting point of 105 °C and a predicted boiling point of 288.2±20.0 °C . Its density is predicted to be 1.096±0.06 g/cm3 . The compound is also characterized by a pKa value of 14.09±0.20 .Scientific Research Applications

Selective Separation of Palladium(II)

1,2-Bis(2-methoxyethylthio)benzene, a derivative of 1,2-bis(1-hydroxyethyl)benzene, has been utilized as a novel solvent extractant for palladium (Pd(II)). This application is significant in the recovery of palladium from spent automotive catalysts. The custom-designed extraction system, including an appropriate diluent and stripping agent, has been shown to maintain selectivity for Pd(II) and effectively extract it from oxidizing leach solutions (Traeger et al., 2012).

Synthesis of Binuclear Zinc Phthalocyanine

A method was developed to synthesize 1,2-bis(3,4-dicyanophenoxymethyl)benzene from 1,2-bis(hydroxymethyl)benzene, leading to the creation of a new type of binuclear zinc phthalocyanine. This process, involving microwave heating, is pivotal in the field of organic chemistry and materials science due to the properties and applications of phthalocyanines (Tolbin et al., 2002).

Development of Aromatic Polyamides

1,2-Bis(4-aminophenoxy)benzene, synthesized from 1,2-bis(4-itrophenoxy)benzene and subsequent processes, has been used to prepare aromatic polyamides. These polymers, exhibiting high tensile strength and thermal stability, have potential applications in materials science for creating strong, durable, and heat-resistant materials (Yang et al., 1996).

Alkoxycarbonylation of Alkenes

A palladium catalyst based on 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene showed significant efficacy in the alkoxycarbonylation of alkenes. This process is crucial for industrial applications, particularly in the chemical industry, for the transformation of alkenes into versatile ester products (Dong et al., 2017).

Synthesis of Functionalized 1,2-Bis(trimethylsilyl)benzenes

1,2-Bis(trimethylsilyl)benzenes are essential for the synthesis of benzyne precursors and luminophores. Research has developed efficient routes to synthesize functionalized 1,2-bis(trimethylsilyl)benzenes, which have applications in the creation of specialized chemicals and materials (Reus et al., 2012).

Mechanism of Action

Target of Action

1,2-Bis(1-hydroxyethyl)benzene, also known as Hydroquinone Dihydroxyethyl ether (Aromatic diol chain extender hqee), is a symmetrical aromatic diol chain extender . It primarily targets the polyurethane elastomer . The compound enhances the rigidity and thermal stability of the polyurethane elastomer .

Mode of Action

The compound interacts with its target, the polyurethane elastomer, by extending its chain . This interaction significantly improves the tensile strength, hardness, and rebound properties of the product . It has good compatibility with MDI (Methylene diphenyl diisocyanate), a common raw material in the production of polyurethane .

Biochemical Pathways

It is known that the compound plays a crucial role in the production of polyurethane elastomers, affecting the polymerization process and the properties of the final product .

Result of Action

The primary result of the action of 1,2-Bis(1-hydroxyethyl)benzene is the enhancement of the properties of polyurethane elastomers . It improves the tensile strength, hardness, and rebound properties of these materials, making them more durable and versatile for various applications .

properties

IUPAC Name |

1-[2-(1-hydroxyethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-8,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQZLDLHFMYGFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine](/img/structure/B2850502.png)

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)

![2-(2-(Diethylamino)ethyl)-1-(2,5-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2850512.png)

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B2850521.png)